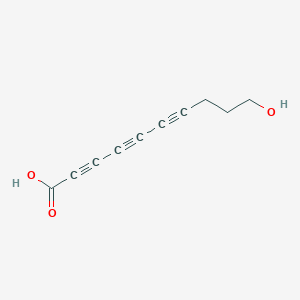

10-hydroxy-8E-Decene-2,4,6-triynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

10-hydroxydeca-2,4,6-triynoic acid |

InChI |

InChI=1S/C10H8O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,5,7,9H2,(H,12,13) |

InChI Key |

XHUBNORIRAJQLO-UHFFFAOYSA-N |

SMILES |

C(CC#CC#CC#CC(=O)O)CO |

Canonical SMILES |

C(CC#CC#CC#CC(=O)O)CO |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution in Biological Systems

Natural Sources and Ecological Roles of 10-hydroxy-8E-Decene-2,4,6-triynoic acid Precursors

The precursors to complex polyacetylenes like this compound are typically derived from common fatty acids, such as linoleic acid, which undergo a series of desaturation and modification reactions. researchgate.net These precursors and the resulting polyacetylenes are not uniformly distributed in nature but are found in specific taxa where they play crucial ecological roles. mdpi.comnih.gov Often, these compounds serve as defense chemicals, exhibiting antimicrobial, antifungal, and cytotoxic properties. nih.govtaylorfrancis.com

Polyacetylenes are well-documented metabolites in various fungi, particularly within the Basidiomycetes. nih.govresearchgate.netnih.gov Fungal polyacetylenes are biosynthesized from fatty acid precursors and can be secreted into their environment. rsc.orgfao.orgrsc.org These compounds are thought to play a role in fungal ecology, potentially as antimicrobial agents to outcompete other microorganisms. researchgate.netacs.org For instance, cultures of various species from the Tricholomataceae and Corticiaceae families have been found to produce C10 polyacetylenes. rsc.orgacs.org

Table 1: Examples of Polyacetylene-Producing Fungi

| Fungal Family | Species Examples | Common Polyacetylene Type | Reference |

| Tricholomataceae | Lentinus lepideus, Leucopaxillus giganteus, Lyophyllum decastes | C10 polyacetylenes | rsc.org |

| Corticiaceae | Peniophora resinosa | C10 polyacetylenes | rsc.org |

| Basidiomycetes (various) | Fistulina hepatica | Polyacetylenic fatty acid derivatives | researchgate.net |

The plant kingdom is a rich source of polyacetylenes, with over 1100 different structures identified, particularly within the Asteraceae (sunflower family), Apiaceae (carrot family), and Araliaceae (ginseng family). mdpi.combohrium.comnih.govnih.gov In these plants, polyacetylenes are considered phytoalexins, compounds produced in response to pathogen attack or other stressors. researchgate.net Their distribution can be specific to certain tribes or genera, making them useful as chemotaxonomic markers. bohrium.comresearchgate.net For example, C10-polyacetylenes are characteristic of the genus Cineraria in the Senecioneae tribe of the Asteraceae family. bohrium.com

Table 2: Plant Families Known for Polyacetylene Production

| Plant Family | Genera Examples | Common Polyacetylene Types | Reference |

| Asteraceae | Artemisia, Echinacea, Vernonia | C10, C13, C14, C17 | mdpi.combohrium.comnih.gov |

| Apiaceae | Daucus (carrot), Apium (celery), Petroselinum (parsley) | C17 | nih.govnih.govscispace.com |

| Araliaceae | Panax (ginseng) | C17 | nih.gov |

Marine environments, particularly sponges, are a significant source of novel polyacetylenes. taylorfrancis.comnih.govmdpi.com Sponges of the genus Petrosia have yielded a variety of polyacetylenic compounds, some of which exhibit significant cytotoxic activity. nih.govnih.gov These compounds likely serve as a chemical defense for these sessile organisms against predators, competitors, and pathogens. mdpi.com The structures of marine-derived polyacetylenes are often unique, featuring different chain lengths and functional groups compared to their terrestrial counterparts. nih.govacs.org

Advanced Methodologies for Research-Scale Isolation of the Compound

The inherent instability of polyacetylenes requires specialized techniques for their isolation and purification. researchgate.net These methods are designed to be rapid and gentle to prevent degradation of the target compounds.

The isolation of polyacetylenes from crude biological extracts typically involves a series of chromatographic steps. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, often employing reversed-phase columns (e.g., C18) with gradient elution systems, such as water and acetonitrile. nih.govrsc.org For initial fractionation of complex mixtures, flash column chromatography using both normal-phase (silica gel) and reversed-phase materials is commonly employed. researchgate.net The selection of solvents and stationary phases is critical to achieve efficient separation and maintain the integrity of the polyacetylenes.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the carbon skeleton and the precise placement of protons, triple bonds, double bonds, and functional groups. nih.govnih.govscilit.comnih.govresearchgate.netdtic.mil

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula of the compound. nih.govresearchgate.net Tandem MS (MS/MS) experiments are used to fragment the molecule, offering valuable clues about its substructures. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of triple and double bonds in polyacetylenes gives rise to characteristic UV absorption spectra, which can help in the initial identification and characterization of this class of compounds. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and the characteristic, though often weak, carbon-carbon triple bond (-C≡C-) stretching vibrations. nih.gov

Through the application of these advanced analytical techniques to related polyacetylenes, the precise structure of novel compounds like this compound can be confidently determined once isolated from a natural source.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of the Biosynthetic Route to 10-hydroxy-8E-Decene-2,4,6-triynoic acid and Related Polyynes

The pathway to polyynes is a modification of fatty acid metabolism. Isotopic tracer experiments conducted between 1960 and 1990 were foundational in demonstrating that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.govmdpi.com These studies provided the fundamental framework for understanding how the carbon backbone of these molecules is assembled.

Early biosynthetic studies were crucial in identifying the primary metabolic building blocks of polyacetylenes. Foundational work using isotopic labeling demonstrated that these natural products are largely derived from fatty acid precursors. nih.govresearchgate.net For instance, feeding experiments with labeled acetate (B1210297) in plants revealed a uniform labeling pattern in the side-chain of benzenoid polyacetylenes, confirming their origin from acetate units via the fatty acid pathway. rsc.org

The biosynthesis is understood to proceed from C18 fatty acids like oleic acid and linoleic acid. nih.govresearchgate.net Crepenynic acid, the first monoacetylenic intermediate, is formed from linoleic acid and serves as a key branching point for the synthesis of a diverse array of polyacetylenes. researchgate.net While specific isotopic labeling studies for this compound are not detailed in the literature, the general principles derived from studies of related C10 and other polyacetylenes suggest a similar origin, likely involving the chain-shortening of a C18 precursor. One proposed mechanism for the formation of C10 polyacetylenes involves a Bayer-Villiger-like oxygen-insertion reaction on a desaturated lipid intermediate. nih.gov

The conversion of fatty acid precursors into complex polyynes is mediated by a suite of specialized enzymes. In bacteria, the biosynthesis is thiotemplated, a process initiated by a fatty acyl-AMP ligase that activates and loads a fatty acid onto a designated acyl carrier protein (ACP). researchgate.netnih.gov The subsequent steps are primarily catalyzed by a unique triad (B1167595) of desaturase enzymes that work together to introduce the characteristic triple bonds. researchgate.netnih.gov Finally, a thioesterase releases the finished polyyne product from the ACP. researchgate.netnih.gov

Fatty acid desaturases are the key enzymes responsible for introducing unsaturation into the acyl chain. researchgate.net Studies on bacterial systems have shown that three distinct desaturases can synergistically generate four triple bonds, highlighting an intricate enzymatic complex. researchgate.netnih.gov In addition to desaturases and ligases, other enzymes like cytochrome P450 monooxygenases (P450s) can be involved, particularly in hydroxylation steps, as seen in the biosynthesis of related hydroxy fatty acids like 10-hydroxy-2-decenoic acid. researchgate.netnih.govmdpi.com

| Enzyme Class | Specific Enzyme Example | Function | Source Reference |

|---|---|---|---|

| Fatty Acyl-AMP Ligase | JamA, PgnA | Activates and loads a fatty acid onto an acyl carrier protein (ACP). | researchgate.netbiorxiv.org |

| Fatty Acid Desaturase | CayB, CayC, CayE, JamB | Work in a complex to introduce double and triple bonds into the fatty acid chain. | researchgate.netnih.govbiorxiv.org |

| Acyl Carrier Protein (ACP) | JamC, PgnC | Serves as a scaffold or "template" for the growing polyyne chain. | researchgate.netbiorxiv.org |

| Thioesterase | CayF, PgnF | Releases the final polyyne product from the ACP. | researchgate.netnih.gov |

| Cytochrome P450 | CYP153A33, CYP6AS8 | Catalyzes hydroxylation reactions, adding hydroxyl (-OH) groups. | researchgate.netmdpi.com |

The formation of the carbon-carbon triple bond is the defining feature of polyacetylene biosynthesis. The predominant mechanism is believed to be oxidative dehydrogenation, a concept supported by early work on unsaturated fatty acid formation. nih.gov This process involves the sequential removal of hydrogen atoms from a saturated fatty acid chain to first create double bonds (alkenes) and then triple bonds (alkynes). researchgate.net

In bacterial systems, this process occurs while the fatty acid chain is attached to an acyl carrier protein (ACP). researchgate.net A triad of desaturase enzymes acts on this ACP-bound substrate. researchgate.netnih.gov The precise mechanism by which these desaturases convert a single bond to a triple bond is complex, but it is understood to involve stepwise desaturation reactions. This thiotemplated strategy, where the synthesis occurs on an ACP, is a key feature of bacterial polyyne formation. researchgate.net

Genetic Basis of Biosynthesis and Pathway Engineering Research

The enzymes responsible for polyyne biosynthesis are encoded by genes typically organized into biosynthetic gene clusters (BGCs). nih.gov The identification and analysis of these clusters have provided profound insights into the genetic blueprint for producing these complex molecules and have opened avenues for pathway engineering.

In bacteria, polyyne BGCs have been identified in genera such as Pseudomonas, Burkholderia, and Collimonas. asm.orgsemanticscholar.orgresearchgate.net A conserved seven-gene cassette has been identified as the core requirement for polyyne biosynthesis in many bacteria. biorxiv.orgnih.gov This core set of genes typically includes those encoding a fatty acyl-AMP ligase, an acyl carrier protein, multiple desaturases, and a thioesterase. researchgate.netbiorxiv.orgresearchgate.net

For example, screening a mutant library of Collimonas fungivorans Ter331 identified a specific gene cluster (Cluster K), featuring genes for fatty acid desaturases and polyketide synthases, as essential for the production of its antifungal polyynes. semanticscholar.orgknaw.nl Similarly, phylogenetic analysis led to the identification of the pgn BGC in Pseudomonas protegens, which directs the synthesis of the polyyne protegencin. biorxiv.orgnih.gov The discovery of these conserved BGCs across different bacterial species underscores a common evolutionary origin and provides a powerful tool for genome mining to discover new polyyne natural products. biorxiv.orgnih.gov

| Gene (Example) | Encoded Protein | Putative Function in Polyyne Biosynthesis | Source Reference |

|---|---|---|---|

| pgnA / cayA | Fatty Acyl-AMP Ligase | Fatty acid activation and loading onto ACP | researchgate.netbiorxiv.org |

| pgnB / cayB | Fatty Acid Desaturase 1 | Introduction of unsaturation | researchgate.netbiorxiv.org |

| pgnC / cayD | Acyl Carrier Protein (ACP) | Thiotemplate for biosynthesis | researchgate.netbiorxiv.org |

| pgnD / cayC | Fatty Acid Desaturase 2 | Introduction of unsaturation | researchgate.netbiorxiv.org |

| pgnE / cayE | Fatty Acid Desaturase 3 | Introduction of unsaturation | researchgate.netbiorxiv.org |

| pgnF / cayF | Thioesterase | Release of final polyyne product | researchgate.netbiorxiv.org |

The production of polyynes is a tightly regulated process, controlled at the transcriptional level by both pathway-specific and global regulatory proteins. asm.orgasm.org In Pseudomonas protegens Pf-5, polyyne biosynthesis is controlled at two hierarchical levels. asm.orgasm.org

At the pathway-specific level, a transcriptional regulatory gene named pgnC, located within the polyyne BGC, directly activates the promoter of the other biosynthetic genes. asm.orgasm.org Mutation of pgnC completely abolishes polyyne production, demonstrating its essential role as a direct activator. researchgate.netasm.org

| Regulator | Type | Role | Source Reference |

|---|---|---|---|

| PgnC | Pathway-Specific Transcriptional Activator | Located within the BGC; directly activates the promoter of polyyne biosynthetic genes. | researchgate.netasm.orgasm.org |

| GacA | Global Regulator (part of GacS/GacA system) | Induces the expression of the PgnC regulator, providing a higher level of control. | asm.orgasm.org |

| RsmE | RNA-binding Protein | Post-transcriptionally controls the translation of PgnC; its activity is negatively regulated by the GacA system. | asm.org |

Strategies for Heterologous Expression and Biosynthetic Optimization

The production of specialized plant metabolites like this compound in their native producers is often limited by low yields, slow growth of the plant species, and complex extraction processes. Heterologous expression, which involves transferring the biosynthetic pathway into a well-characterized microbial host, presents a promising alternative for sustainable and scalable production. researchgate.netfrontiersin.org This approach allows for precise genetic control and optimization of metabolic pathways in fast-growing microorganisms like bacteria and yeast. pnnl.govnih.gov

The successful heterologous production of this complex polyacetylene hinges on several key strategies, from the selection of an appropriate microbial chassis to the fine-tuning of the biosynthetic machinery and host metabolism.

Host Selection and Pathway Reconstruction

The choice of a heterologous host is a critical first step. Escherichia coli and the yeast Saccharomyces cerevisiae are the most common platforms for metabolic engineering due to their rapid growth, well-understood genetics, and extensive genetic tools. pnnl.govnih.gov

Escherichia coli : As a prokaryote, E. coli offers rapid biomass accumulation and straightforward genetic manipulation. nih.gov However, a significant challenge lies in the functional expression of plant-derived enzymes, particularly membrane-bound proteins like fatty acid desaturases (FADs) and cytochrome P450 monooxygenases (P450s), which are essential for polyacetylene biosynthesis. pnnl.gov These enzymes require proper folding and integration into a membrane system, which can be problematic in bacteria lacking an endoplasmic reticulum. nih.gov

Saccharomyces cerevisiae : Being a eukaryote, yeast provides a more suitable environment for expressing plant enzymes. Its endoplasmic reticulum can properly fold and localize membrane-bound desaturases and P450s, making it a preferred host for many plant natural product pathways. frontiersin.orgnih.gov Yeasts such as S. cerevisiae and Yarrowia lipolytica have been successfully engineered for the production of various fatty acid-derived molecules. frontiersin.orgnih.gov

Once a host is selected, the core biosynthetic pathway must be reconstructed. This involves the heterologous expression of several key enzymes, beginning with the fatty acid precursor, oleic acid. The essential enzymes include Δ12-desaturase to form linoleic acid, a Δ12-acetylenase to introduce the first triple bond, and subsequent desaturases/acetylenases to create the conjugated triyne system. A terminal hydroxylase, likely a P450 enzyme, is required for the final hydroxylation step.

For effective expression, genes sourced from the native plant producer must often be optimized for the microbial host. Codon optimization is a common strategy to match the codon usage of the host organism, which can prevent translational stalls and improve protein expression levels. nih.gov

Interactive Data Table: Potential Host Organisms for Polyacetylene Production

| Host Organism | Key Advantages | Key Challenges |

|---|---|---|

| Escherichia coli | Rapid growth, extensive genetic tools, high-density cultivation. pnnl.govnih.gov | Poor functional expression of plant membrane-bound enzymes (P450s, desaturases). pnnl.govnih.gov |

| Saccharomyces cerevisiae | Eukaryotic system facilitates proper folding of plant enzymes, GRAS status. frontiersin.orgnih.gov | Slower growth than E. coli, potential for metabolic burden from complex pathways. |

| Yarrowia lipolytica | Oleaginous yeast with high native fatty acid flux, robust. frontiersin.org | Less developed genetic toolkit compared to S. cerevisiae. |

Biosynthetic Optimization Strategies

Simply introducing the pathway genes is rarely sufficient to achieve high titers of the target compound. Extensive metabolic engineering and optimization are required to channel metabolic flux towards this compound.

Enhancing Precursor Supply : The biosynthesis of this C10 acid is derived from C18 fatty acid precursors. Therefore, a primary optimization target is to increase the intracellular pool of the key precursors: oleic acid and the two-carbon extender unit, malonyl-CoA. nih.gov Strategies include overexpressing enzymes in the host's native fatty acid synthesis pathway and engineering central carbon metabolism to direct more flux towards acetyl-CoA and its subsequent carboxylation to malonyl-CoA. nih.govmdpi.com

Balancing Pathway Enzyme Expression : The efficiency of a multi-step biosynthetic pathway is often limited by the lowest-performing enzyme. It is crucial to balance the expression levels of each pathway gene to avoid the accumulation of toxic intermediates and prevent metabolic bottlenecks. This can be achieved by:

Using promoters of varying strengths to control transcription levels.

Assembling genes on different plasmids with varying copy numbers.

Integrating the pathway into the host genome for stable, long-term expression.

Improving Enzyme Performance : Plant enzymes expressed in a microbial host may not exhibit optimal activity. Cytochrome P450 enzymes, for instance, require a compatible cytochrome P450 reductase (CPR) partner to transfer electrons for catalysis. Co-expressing a suitable CPR, either from the native plant or a well-characterized model, is often necessary for P450 activity. pnnl.gov Furthermore, protein engineering can be employed to improve the solubility, stability, or catalytic efficiency of rate-limiting enzymes in the heterologous environment.

Interactive Data Table: Common Strategies for Biosynthetic Optimization

| Strategy | Rationale | Target Examples |

|---|---|---|

| Codon Optimization | Improve translation efficiency and protein expression levels in the heterologous host. nih.gov | All plant-derived genes (desaturases, acetylenases, hydroxylase). |

| Precursor Pool Enhancement | Increase the availability of building blocks for the biosynthetic pathway. nih.gov | Overexpression of acetyl-CoA carboxylase (ACC) for malonyl-CoA supply. |

| Pathway Balancing | Prevent accumulation of toxic intermediates and relieve metabolic bottlenecks. nih.gov | Use of promoters with different strengths for each pathway gene. |

| CPR Co-expression | Ensure functional activity of cytochrome P450 hydroxylase. pnnl.gov | Co-expression of a plant or yeast CPR with the terminal hydroxylase. |

| Deletion of Competing Pathways | Prevent degradation of precursors, intermediates, and the final product. nih.gov | Knockout of β-oxidation genes (e.g., fadB, fadJ in E. coli). |

Through the systematic application of these heterologous expression and optimization strategies, it is feasible to develop microbial cell factories for the robust and sustainable production of this compound, overcoming the limitations of traditional plant extraction.

Molecular and Cellular Mechanisms of Biological Action

Investigation of Cellular Targets and Molecular Interactions

A comprehensive review of available scientific literature reveals a lack of specific research focused on the cellular targets and direct molecular interactions of 10-hydroxy-8E-Decene-2,4,6-triynoic acid. While polyacetylenes as a broad class of molecules are known to possess cytotoxic and other biological properties, detailed mechanistic studies for this specific compound are not present in the reviewed literature. researchgate.net

Receptor Binding and Ligand-Target Studies

There is currently no available data from receptor binding assays or other ligand-target studies that specifically identify the cellular receptors for this compound. Research has not yet elucidated whether this compound interacts with cell surface or intracellular receptors to mediate a biological response.

Enzyme Inhibition and Activation Profiling (e.g., Acetyl-CoA Acetyltransferase)

Specific studies profiling the inhibitory or activating effects of this compound against a panel of enzymes, including Acetyl-CoA Acetyltransferase, have not been published. Therefore, the enzymatic targets of this compound remain unknown.

Nucleic Acid and Protein Interaction Analysis

Direct analysis of the interaction between this compound and biological macromolecules such as nucleic acids (DNA, RNA) and proteins has not been reported in the scientific literature. The potential for this molecule to bind to, intercalate with, or otherwise modify the function of these essential cellular components has not been investigated.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The specific intracellular signaling pathways that may be modulated by this compound have not been a subject of published research. Consequently, the downstream effects of this compound on cellular signaling cascades are currently uncharacterized.

Apoptosis Induction in Cellular Models

There are no specific studies in the available literature that have investigated the ability of this compound to induce apoptosis in any cellular models. Research on related polyacetylenes has indicated potential cytotoxic effects, but this has not been specifically demonstrated or characterized for this compound. researchgate.net

Autophagy Regulation Studies

Scientific investigation into the role of this compound in the regulation of autophagy is absent from the current body of literature. It is unknown whether this compound can initiate, inhibit, or otherwise modulate the autophagic process in cells.

Modulation of Anti-inflammatory Signaling Cascades

There is currently no available research data detailing the effects of this compound on anti-inflammatory signaling cascades. Studies on other polyacetylenic fatty acids have suggested potential modulation of pathways involving cytokines and inflammatory mediators, but specific interactions and mechanisms for this compound have not been investigated.

Impact on Cellular Physiology and Metabolism in Research Models

Cell Cycle Progression Studies

Scientific literature lacks any studies examining the influence of this compound on cell cycle progression. Therefore, its potential effects on cell proliferation, cell cycle checkpoints, or the expression of regulatory proteins like cyclins and cyclin-dependent kinases are unknown.

Oxidative Stress Response and Antioxidant System Modulation

There is no published research on the effects of this compound on oxidative stress responses or the modulation of antioxidant systems in any research model. It is therefore not known whether this compound possesses antioxidant or pro-oxidant properties or how it might interact with cellular antioxidant enzymes.

Effects on Energy Metabolism Pathways

The impact of this compound on cellular energy metabolism pathways has not been documented in any scientific studies. Its influence on processes such as glycolysis, mitochondrial respiration, or fatty acid metabolism remains to be determined.

Pre Clinical Biological Activities and Research Implications

In Vitro Cellular Activity Profiling

No specific in vitro studies on the cellular activities of 10-hydroxy-8E-Decene-2,4,6-triynoic acid were identified. While the broader class of polyacetylenes, naturally occurring in families like Asteraceae and Apiaceae, has been noted for various biological activities, including cytotoxic and antimicrobial effects, these findings are not specific to the requested compound. researchgate.netresearchgate.netmdpi.com

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antiviral)

There is no available data from scientific studies investigating the antibacterial, antifungal, or antiviral properties of this compound. While other polyacetylenes have demonstrated antimicrobial properties, specific minimum inhibitory concentration (MIC) values or other measures of antimicrobial efficacy for this compound are not documented in the reviewed literature. nih.govdntb.gov.ua

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

No research detailing the cytotoxic or antiproliferative effects of this compound on specific cancer cell lines was found. The scientific literature reports on the anticancer properties of other polyacetylenes, such as falcarinol-type compounds, but does not provide IC50 values or mechanistic studies for this compound. researchgate.net

Immunomodulatory Effects on Immune Cells

Information regarding the immunomodulatory effects of this compound on immune cells is not available in the current scientific literature. Studies on other fatty acids have shown varied effects on immune responses, but these cannot be extrapolated to the specific compound .

Other Observed Biological Activities (e.g., Antidiabetic, Neurotropic)

There are no documented studies on other specific biological activities of this compound, such as antidiabetic or neurotropic effects.

In Vivo Animal Model Studies for Mechanism Elucidation and Proof-of-Concept

No in vivo studies using animal models to investigate the mechanisms of action or to establish proof-of-concept for the therapeutic potential of this compound could be located.

Anti-inflammatory Models

There is a lack of research on the anti-inflammatory activity of this compound in established in vivo anti-inflammatory models, such as carrageenan-induced paw edema or TPA-induced ear inflammation. While polyacetylenes as a class are known to possess anti-inflammatory properties, specific data for this compound is absent. researchgate.netmdpi.com

Anti-tumor Models in Experimental Animal Systems

While direct experimental studies on this compound in animal tumor models are not extensively documented in publicly available research, the broader class of polyacetylenes has demonstrated significant anti-tumor effects in various preclinical settings. preprints.orgpreprints.org Polyacetylenes, particularly those isolated from plants of the Apiaceae and Araliaceae families, have been shown to influence a variety of signaling pathways crucial in carcinogenesis, including those that regulate inflammation, apoptosis, and cell cycle. preprints.orgpreprints.org

For instance, dietary intake of vegetables rich in polyacetylenes has been correlated with a reduced risk of cancer, and supplementation with these compounds has been observed to decrease tumor numbers in rat and mouse models. preprints.org The anti-neoplastic properties of polyacetylenes are attributed to several mechanisms, such as their effects on inflammatory cytokines, the NF-κB pathway, and the induction of apoptosis. preprints.orgpreprints.org It is plausible that this compound, owing to its polyacetylene structure, could exhibit similar anti-tumor activities. The presence of a hydroxyl group and a conjugated system of triple and double bonds may contribute to its cytotoxic potential against cancer cells. mdpi.com

Table 1: Examples of Anti-tumor Activity in Polyacetylene Analogs

| Compound/Extract | Animal Model | Key Findings |

| Falcarinol (FaOH) | Rat model | Reduced tumor number |

| Falcarindiol (FaDOH) | Mouse model | Attenuated cisplatin-induced injury |

| Ginseng Polyacetylenes | Mouse model | Inhibited tumor growth |

This table is illustrative and based on findings for related polyacetylene compounds, not this compound itself.

Anti-infective Models for Pathogen Studies

Polyacetylene compounds are recognized for their broad-spectrum antimicrobial properties. researchgate.netnih.gov Research has established the anti-infective potential of various polyacetylenes against a range of pathogens, including bacteria and fungi. nih.gov A series of novel polyacetylene-substituted 2-hydroxy acids and their derivatives have been synthesized and tested against clinically important microbes, with several demonstrating significant antimicrobial activity, particularly against Pseudomonas aeruginosa. nih.gov

The structural features of this compound, specifically the polyyne chain, are characteristic of compounds with potent antifungal and antibacterial activities. researchgate.net The high reactivity associated with the conjugated triple bonds is thought to contribute to their ability to interfere with microbial processes. researchgate.net Although specific studies on the anti-infective properties of this compound are limited, the existing body of research on analogous compounds strongly suggests its potential as an anti-infective agent. nih.govresearchgate.net

Table 2: Anti-infective Activity of Representative Polyacetylenes

| Polyacetylene Compound | Pathogen | Activity |

| Dehydromatricaria lactone | Various Fungi | Antifungal |

| C- and C-polyacetylene esters | Various Bacteria | Antibacterial |

| Polyacetylene-substituted 2-hydroxy amides | Pseudomonas aeruginosa | Good antimicrobial activity |

This table provides examples from the broader class of polyacetylenes to indicate potential activities.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

The biological activity of polyacetylenes is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the molecular features responsible for their therapeutic effects.

Influence of the Hydroxyl Group on Biological Efficacy

The presence and position of hydroxyl groups can significantly modulate the biological activity of polyacetylene compounds. nih.gov In many bioactive molecules, hydroxyl groups can participate in hydrogen bonding with biological targets such as enzymes and receptors, which can enhance binding affinity and efficacy. nih.gov For instance, the cytotoxic potency of some polyacetylenes is influenced by hydroxylation. mdpi.com The hydroxyl group in this compound is located at the C-10 position, which may influence its solubility, membrane permeability, and interaction with molecular targets. Acetylation of hydroxyl groups in other compounds, such as quercetin, has been shown to enhance intracellular absorption and anticancer activity, suggesting that modifications to the hydroxyl group could be a strategy to optimize the efficacy of this polyacetylene. mdpi.com

Significance of Polyacetylene Conjugation and Chain Length

The conjugated system of triple and double bonds is a hallmark of polyacetylenes and is crucial for their biological activity. mdpi.com The length of the conjugated chain influences the electronic properties of the molecule and, consequently, its reactivity and interaction with biological systems. nih.gov A longer conjugation length can affect the molecule's ability to intercalate with DNA or interact with protein targets. nih.gov The triyne and ene functionalities in this compound create a rigid and electron-rich system that is likely a key determinant of its bioactivity. mdpi.com The specific arrangement of these unsaturated bonds contributes to the unique properties of individual polyacetylenes.

Stereochemical Influences on Biological Response

Advanced Analytical and Spectroscopic Research Methodologies

Applications of High-Resolution Mass Spectrometry in Metabolomics and Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics, enabling the comprehensive analysis of metabolites within a biological system. nih.govnih.gov Techniques such as Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) are pivotal for the untargeted profiling of complex plant extracts, like those from the Asteraceae family, which are rich in polyacetylenes. nih.govmdpi.com

In the study of 10-hydroxy-8E-Decene-2,4,6-triynoic acid, HRMS would be applied to:

Identify and Dereplicate: HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental composition of a compound. chemrxiv.org This is the first step in identifying the presence of this compound in a crude plant extract and differentiating it from other isomeric or closely related polyacetylenes. nih.govnih.gov

Metabolomic Profiling: By comparing the metabolomic profiles of different plant species or tissues, researchers can identify which ones are significant producers of the target compound. nih.govwaters.com This approach, often combined with statistical analysis like Principal Component Analysis (PCA), helps to highlight metabolic differences and target sources for isolation. mdpi.com

Biosynthetic Pathway Analysis: HRMS can trace the biosynthetic pathway of polyacetylenes by detecting precursor molecules, intermediates, and final products. mdpi.com Isotope-labeling studies, where precursors labeled with stable isotopes (e.g., ¹³C) are fed to an organism, can be monitored by HRMS to map the formation of this compound from fatty acid precursors. nih.gov

Table 1: Illustrative HRMS Data for a C₁₀ Polyacetylene

| Parameter | Description | Example Value for C₁₀H₈O₃ |

|---|---|---|

| Observed m/z ([M-H]⁻) | The mass-to-charge ratio of the deprotonated molecule detected by the mass spectrometer. | 175.0451 |

| Calculated Mass ([M-H]⁻) | The theoretical exact mass of the deprotonated molecule based on its elemental formula. | 175.0446 |

| Mass Error (ppm) | The difference between the observed and calculated mass, indicating measurement accuracy. | 2.8 ppm |

| Elemental Formula | The molecular formula determined from the accurate mass and isotopic pattern. | C₁₀H₇O₃ |

| MS/MS Fragmentation | Characteristic fragment ions generated by tandem mass spectrometry, used for structural confirmation. | Loss of H₂O (-18 Da), loss of CO₂ (-44 Da) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the de novo structural elucidation of organic molecules. For a novel or isolated polyacetylene like this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential to unambiguously assign the chemical structure, including the position of the hydroxyl group, the geometry of the double bond (E/Z), and the connectivity of the carbon skeleton. nih.govmdpi.comresearchgate.net

Beyond initial structure determination, NMR is a powerful tool for studying:

Conformational Analysis: The three-dimensional shape (conformation) of a molecule in solution significantly influences its biological activity. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) measure through-space interactions between protons, providing distance restraints that can be used to model the preferred conformation of the molecule’s flexible carbon chain. mdpi.com

Molecular Interactions: NMR can directly probe the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein receptor or enzyme. mdpi.com Ligand-observe NMR experiments, like Saturation Transfer Difference (STD) NMR, can identify which parts of this compound are in close contact with a protein binding pocket. Protein-observe experiments, such as ¹H-¹⁵N HSQC, can map the binding site on the protein by monitoring chemical shift perturbations upon addition of the compound. mdpi.com

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~160.0 (COOH) | H-2 |

| 2 | ~5.8 (d) | ~115.0 | C-1, C-4 |

| 3 | - | ~80.0 (C≡) | H-2 |

| 4 | - | ~75.0 (C≡) | - |

| 5 | - | ~78.0 (C≡) | - |

| 6 | - | ~72.0 (C≡) | H-8 |

| 7 | - | ~85.0 (C≡) | H-8, H-9 |

| 8 | ~6.5 (dt) | ~140.0 | C-10, C-6 |

| 9 | ~6.0 (dt) | ~110.0 | C-10, C-7 |

| 10 | ~4.2 (d) | ~60.0 (CH₂OH) | C-8, C-9 |

Spectrophotometric Assays for Biochemical Characterization and Activity Measurement

Spectrophotometric assays, which measure changes in light absorbance or fluorescence, are fundamental for characterizing the biochemical activity of a compound. These assays are typically high-throughput and provide quantitative data on biological effects, such as enzyme inhibition or antioxidant capacity.

For this compound, which belongs to a class of compounds known for anti-inflammatory activity, relevant assays could include:

Enzyme Inhibition Assays: The inhibition of enzymes like cyclooxygenases (COX-1, COX-2) or 5-lipoxygenase (5-LOX), key players in the inflammatory cascade, can be monitored spectrophotometrically. nih.gov For example, a COX activity assay often follows the oxidation of a chromogenic substrate, where a decrease in the rate of color formation in the presence of the compound indicates inhibition.

Antioxidant Capacity Assays: The ability of the compound to scavenge free radicals can be measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The purple DPPH radical becomes colorless upon reduction, and the decrease in absorbance is proportional to the antioxidant capacity of the compound.

Fluorometric Assays: Some enzyme assays use fluorogenic substrates that become fluorescent upon enzymatic cleavage. A study on other polyacetylenes used a fluorometric assay to measure the inhibition of the enzyme Cathepsin S (CTSS), where the reaction was monitored by measuring the increase in fluorescence over time. mdpi.com

Table 3: Example Data from a Hypothetical Spectrophotometric COX-2 Inhibition Assay

| Compound Concentration (µM) | Reaction Rate (Absorbance units/min) | % Inhibition |

|---|---|---|

| 0 (Control) | 0.150 | 0% |

| 1 | 0.125 | 16.7% |

| 10 | 0.080 | 46.7% |

| 50 | 0.035 | 76.7% |

| 100 | 0.018 | 88.0% |

Advanced Microscopy Techniques for Cellular Localization and Interaction Studies

To understand how a compound exerts its biological effects, it is crucial to know where it goes inside a cell. Advanced microscopy techniques, particularly fluorescence microscopy, are used to visualize the subcellular distribution of molecules. nih.govnih.gov

Studying this compound with these methods would involve:

Cellular Uptake and Localization: The conjugated polyyne system in the molecule may provide intrinsic fluorescence, which would allow for direct visualization. Alternatively, the compound could be tagged with a fluorescent dye (a fluorophore). Using Confocal Laser Scanning Microscopy (CLSM), researchers can obtain high-resolution, 3D images of live or fixed cells to determine if the compound enters the cell and where it accumulates, such as in the cytoplasm, mitochondria, or nucleus. researchgate.netmdpi.com

Co-localization Studies: To identify the specific organelles where the compound resides, cells can be co-stained with fluorescent probes that are specific for certain compartments (e.g., MitoTracker for mitochondria, DAPI for the nucleus). researchgate.net Overlapping signals between the compound and an organelle-specific probe would confirm its localization. ucd.ie

Mechanism of Action: Fluorescence-based techniques can also be used to study downstream cellular events. For example, if the compound is hypothesized to induce apoptosis, fluorescent probes that detect activated caspases or changes in mitochondrial membrane potential can be used to visualize and quantify the effect in treated cells.

Table 4: Overview of Microscopy Techniques for Cellular Analysis

| Technique | Application | Information Gained for this compound |

|---|---|---|

| Epifluorescence Microscopy | Initial screening of cellular uptake and general localization. | Confirmation of cell permeability and qualitative assessment of distribution. nih.gov |

| Confocal Laser Scanning Microscopy (CLSM) | High-resolution optical sectioning for 3D imaging and co-localization studies. | Precise subcellular localization (e.g., cytoplasm vs. nucleus) and interaction with specific organelles. mdpi.com |

| Live-Cell Imaging | Time-lapse microscopy to observe dynamic processes in living cells. | Kinetics of cellular uptake, trafficking pathways, and real-time monitoring of induced cellular changes. |

| Super-Resolution Microscopy (e.g., STED, PALM) | Imaging below the diffraction limit of light for nanoscale resolution. | Ultra-fine localization, such as association with specific membrane microdomains or protein clusters. |

Future Research Directions and Translational Perspectives Academic Focus

Opportunities for Biosynthetic Engineering and Optimized Production of Polyynes

The biosynthesis of polyynes in fungi and bacteria is a complex process involving specialized enzymes, primarily polyketide synthases (PKSs) and desaturases. nih.gov Understanding and manipulating these biosynthetic pathways offer significant opportunities for the optimized production of 10-hydroxy-8E-Decene-2,4,6-triynoic acid and other valuable polyynes.

Key Research Opportunities:

Heterologous Expression: A significant challenge in producing fungal secondary metabolites is that the corresponding biosynthetic gene clusters (BGCs) are often silent or expressed at low levels under standard laboratory conditions. researchgate.net Heterologous expression of the BGC for this compound in a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae, could lead to significantly higher yields. researchgate.netnih.govnih.gov This approach allows for the optimization of culture conditions and genetic manipulation of the host to enhance production.

Engineering of Polyketide Synthases (PKSs): PKSs are modular enzymes responsible for assembling the carbon backbone of polyketides. nih.gov By engineering these modular PKSs, for instance, by swapping or modifying domains, it is possible to generate novel polyketide structures. rsc.orgresearchgate.net This strategy could be applied to the PKS involved in the biosynthesis of this compound to produce analogues with potentially improved bioactivities.

Transcriptional Regulation: The production of polyynes can be regulated by both pathway-specific and global transcriptional regulators. nih.gov Identifying and overexpressing positive regulators or deleting negative regulators of the this compound BGC could be a powerful strategy to enhance its production.

Table 1: Strategies for Optimized Production of Polyynes

| Strategy | Description | Potential Outcome |

| Heterologous Expression | Transferring the biosynthetic gene cluster into a more amenable fungal host. | Increased yield and simplified purification. |

| PKS Engineering | Modifying the polyketide synthase enzymes to alter the final product. | Creation of novel analogues with potentially enhanced properties. |

| Regulatory Gene Manipulation | Overexpressing activators or knocking out repressors of the biosynthetic pathway. | Enhanced production of the desired polyyne. |

Development of Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues

The inherent instability of long polyyne chains presents a significant challenge in their chemical synthesis. wikipedia.org However, recent advances in synthetic organic chemistry are providing new tools to overcome these hurdles and access a wider range of structurally diverse analogues of this compound.

Key Synthetic Strategies:

Coupling Reactions: Classic methods like the Glaser, Hay, and Cadiot-Chodkiewicz couplings are foundational for constructing the polyyne backbone. wikipedia.org Modern transition-metal-catalyzed cross-coupling reactions offer milder conditions and greater functional group tolerance, facilitating the synthesis of complex polyyne structures. nih.gov

Protecting Groups: The use of bulky end-groups, such as triisopropylsilyl (TIPS), can stabilize the polyyne chain during synthesis and handling. wikipedia.org The development of novel and readily cleavable protecting groups is crucial for the efficient synthesis of functionalized polyynes.

Alkyne Metathesis: This powerful reaction allows for the scrambling of alkyne fragments, providing a route to polyynes with an odd number of triple bonds, which can be challenging to synthesize via traditional coupling methods. chemrxiv.org

Rotaxane Formation: Encapsulating the polyyne chain within a macrocycle to form a rotaxane can significantly enhance its stability. acs.orgnsf.gov This strategy opens the door to the synthesis and study of much longer and more complex polyynes.

Identification of Unexplored Biological Targets and Signaling Pathways

While the biological activities of many polyynes are known, their precise molecular targets and the signaling pathways they modulate often remain elusive. Identifying these targets is a critical step in understanding their mechanism of action and for their development as therapeutic agents.

A study on bacterial polyynes revealed that they act as covalent inhibitors of acetyl-CoA acetyltransferase, a key enzyme in fatty acid metabolism. researchgate.net This finding suggests that enzymes involved in lipid metabolism could be potential targets for this compound.

Future Research Approaches:

Affinity-Based Methods: Utilizing analogues of this compound functionalized with an affinity tag (e.g., biotin) to pull down interacting proteins from cell lysates.

Genetic Screens: Performing genetic screens in model organisms (e.g., yeast, C. elegans) to identify genes that confer resistance or sensitivity to the compound, thereby pointing to its potential targets or pathways.

Computational Modeling: Using the structure of this compound to perform in silico docking studies against known protein structures to predict potential binding partners.

Role of this compound as a Chemical Probe in Biological Research

The unique chemical structure of this compound, with its reactive polyyne chain and functional groups, makes it an attractive scaffold for the development of chemical probes to study biological processes. nih.gov

Design of Chemical Probes:

Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its uptake, distribution, and localization within cells and tissues. nih.govmdpi.com

"Clickable" Probes: Incorporating a bioorthogonal handle, such as a terminal alkyne or an azide, would enable the use of "click chemistry" to attach various reporter tags (e.g., biotin, fluorophores) for activity-based protein profiling (ABPP). mdpi.comresearchgate.netnih.gov ABPP is a powerful technique for identifying the protein targets of a bioactive compound in a complex biological system. mdpi.comnih.gov

Photoaffinity Probes: Introducing a photo-reactive group would allow for the covalent cross-linking of the probe to its biological target upon photo-irradiation, facilitating target identification. researchgate.net

Integration into Multi-Omics Research Strategies (e.g., Proteomics, Transcriptomics)

To gain a comprehensive understanding of the biological effects of this compound, it is essential to integrate data from multiple "omics" platforms, such as proteomics, transcriptomics, and metabolomics. nih.gov

Multi-Omics Approaches:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with the compound can provide insights into the cellular pathways and biological processes that are affected. nih.govnih.govfrontiersin.org

Proteomics: Identifying changes in protein expression and post-translational modifications can reveal the downstream effects of the compound on cellular function. nih.gov Integrating transcriptomic and proteomic data can provide a more complete picture of the cellular response. nih.gov

Metabolomics: Studying the changes in the cellular metabolome upon treatment with the compound can help to identify the metabolic pathways that are perturbed and can provide clues about its mechanism of action. nih.govnih.govspringernature.com

Metabologenomics: Correlating metabolomic and genomic data from a large number of fungal species can help to link natural products to their biosynthetic gene clusters, facilitating the discovery of new bioactive compounds. bohrium.com

Table 2: Multi-Omics Approaches in Polyyne Research

| Omics Platform | Information Gained | Research Application |

| Transcriptomics | Changes in gene expression. | Identifying affected cellular pathways and regulatory networks. |

| Proteomics | Changes in protein abundance and modifications. | Understanding downstream functional consequences. |

| Metabolomics | Alterations in the cellular metabolite profile. | Elucidating the impact on metabolic pathways. |

| Metabologenomics | Linking metabolites to their biosynthetic gene clusters. | Discovering novel polyynes and their biosynthetic pathways. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in medicine and as a tool for fundamental biological discovery.

Q & A

Q. What statistical approaches resolve variability in dose-response studies (e.g., nonlinear regression)?

- Use nonlinear regression models (Hill equation) for EC₅₀/IC₅₀ calculations. Bootstrap resampling (1000 iterations) quantifies confidence intervals. Outliers should be assessed via Grubbs’ test, and ANOVA compares efficacy across isomers or derivatives .

Methodological Notes

- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers if the hydroxyl group is chiral .

- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to standardize conditions across labs .

- Ethical Reporting : Disclose isomer purity and analytical limits (e.g., LOD/LOQ) in publications to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.